TAFI inhibitor -

TAFI inhibitor

Catalog Number: EVT-14343913
CAS Number:
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thrombin activatable fibrinolysis inhibitor is a proenzyme that plays a crucial role in regulating the fibrinolytic system, which is essential for maintaining hemostasis. Upon activation by thrombin, this inhibitor transforms into a potent enzyme that attenuates fibrinolysis by cleaving C-terminal lysines from fibrin, thus inhibiting plasminogen activation. This mechanism establishes thrombin activatable fibrinolysis inhibitor as a significant link between coagulation and fibrinolysis, implicating it in various thrombotic disorders. The development of inhibitors targeting this enzyme is being explored for therapeutic applications in treating such conditions .

Source and Classification

Thrombin activatable fibrinolysis inhibitor is classified as a metallocarboxypeptidase and is also known scientifically as carboxypeptidase U. It is synthesized primarily in the liver and megakaryocytes, where it undergoes glycosylation, affecting its activity and stability. The enzyme is characterized by its dependency on zinc ions for catalytic activity, which is typical for metallocarboxypeptidases .

Synthesis Analysis

Methods

The synthesis of thrombin activatable fibrinolysis inhibitor involves several steps:

  1. Recombinant DNA Technology: The gene encoding thrombin activatable fibrinolysis inhibitor is cloned into expression vectors and expressed in suitable host cells, such as bacteria or mammalian cells.
  2. Purification: The expressed protein is purified using affinity chromatography techniques that exploit specific interactions between the protein and ligand-bound matrices.
  3. Characterization: Purity and structural integrity are confirmed through methods like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .

Technical Details

The synthesis process must ensure proper folding and post-translational modifications, particularly glycosylation, which significantly influences the protein's functionality. The presence of five potential N-linked glycosylation sites has been identified, with specific sites being crucial for activity .

Molecular Structure Analysis

Structure

Thrombin activatable fibrinolysis inhibitor has a complex structure characterized by an activation peptide and a catalytic domain. The activation peptide contains multiple β-strands and α-helices that contribute to its stability and functionality.

Data

Chemical Reactions Analysis

Reactions

Thrombin activatable fibrinolysis inhibitor undergoes proteolytic cleavage to become activated:

  1. Activation: Thrombin cleaves the proenzyme to generate the active form (TAFIa).
  2. Substrate Interaction: TAFIa acts on partially degraded fibrin clots, removing lysine residues that are essential for plasminogen binding.

Technical Details

The kinetics of these reactions can be influenced by various factors including substrate concentration, presence of inhibitors, and environmental conditions like pH and temperature .

Mechanism of Action

Process

The mechanism of action involves:

  1. Activation by Thrombin: Thrombin cleaves thrombin activatable fibrinolysis inhibitor at specific sites to activate it.
  2. Inhibition of Fibrinolysis: The activated form (TAFIa) removes lysine residues from fibrin, thereby preventing plasminogen from converting to plasmin, which is necessary for clot breakdown.

Data

Studies indicate that even minimal levels of TAFIa can significantly impact the fibrinolytic process, highlighting its potency in regulating hemostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Sensitive to temperature fluctuations; optimal storage conditions are required to maintain activity.
  • pH Sensitivity: Activity is optimal at physiological pH (around 7.4) but can vary with environmental conditions.

Relevant Data or Analyses

The stability of thrombin activatable fibrinolysis inhibitor can be affected by factors such as glycosylation state and conformational changes induced by ligand binding .

Applications

Thrombin activatable fibrinolysis inhibitor has significant scientific uses including:

  • Therapeutic Targeting: Inhibitors of thrombin activatable fibrinolysis inhibitor are being developed as potential treatments for thrombotic diseases.
  • Biomarker Research: Its levels can serve as biomarkers for assessing thrombotic risk or monitoring therapeutic efficacy in patients undergoing anticoagulation therapy.
  • Research Tool: Used in studies investigating the balance between coagulation and fibrinolysis, providing insights into various cardiovascular diseases .
Introduction to Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) and Its Role in Hemostasis

TAFI as a Molecular Link Between Coagulation and Fibrinolysis

Thrombin-activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that serves as a critical bidirectional regulator of hemostasis. Synthesized primarily in the liver as a 423-amino acid preproenzyme, mature TAFI circulates at concentrations of 4–15 µg/mL (73–275 nM) [1]. Its activation occurs through proteolytic cleavage by thrombin, plasmin, or the thrombin-thrombomodulin (TM) complex, with the thrombin-TM complex enhancing activation efficiency by 1,250-fold compared to thrombin alone [1] [6]. This activation converts TAFI to TAFIa, a zinc-dependent metallocarboxypeptidase (CPU) that attenuates fibrinolysis. Structurally, TAFI comprises an N-terminal activation peptide (Phe1-Arg92) and a C-terminal catalytic domain (Ala93-Val401) [1]. The gene encoding TAFI (CPB2) resides on chromosome 13q14.11 and contains polymorphisms influencing protein stability, particularly the Thr325Ile variant, where the Ile325 isoform exhibits 60% greater antifibrinolytic activity due to enhanced stability [1] [4].

TAFI’s position at the coagulation-fibrinolysis interface is underscored by its dual activation mechanisms: Coagulation-generated thrombin not only forms fibrin clots but simultaneously activates TAFI to stabilize them. The crystal structure (PDB ID 3D66, 3LMS) reveals an α/β-hydrolase fold in the catalytic domain, facilitating substrate binding [1] [5]. This structural organization enables TAFIa to modulate both thrombotic and inflammatory pathways, positioning it as a molecular switch responsive to vascular injury.

Table 1: Key Biochemical Characteristics of TAFI/TAFIa

PropertyDetail
GeneCPB2 (chromosome 13q14.11), 11 exons
Molecular Weight56 kDa (proenzyme); 36 kDa (TAFIa catalytic domain)
Plasma Concentration4–15 µg/mL (73–275 nM)
Critical PolymorphismsAla147Thr, Thr325Ile (Ile325 = ↑ stability & activity)
ActivatorsThrombin, plasmin, thrombin-thrombomodulin complex
InactivationSpontaneous decay (t₁/₂~8–15 min at 37°C); conformational instability

Physiological Significance of TAFI in Regulating Plasminogen Activation

TAFIa exerts its antifibrinolytic effect through precise enzymatic regulation of the plasminogen activation cascade. During fibrin degradation, plasmin exposes C-terminal lysine residues on fibrin fragments, creating positive feedback sites for plasminogen binding and tissue plasminogen activator (tPA)-mediated conversion to plasmin [1] [3]. TAFIa cleaves these exposed lysine residues, thereby:

  • Reducing plasminogen binding affinity to fibrin by ~80%, limiting further plasmin generation [1] [4].
  • Disrupting plasmin’s protection from its endogenous inhibitor, α₂-antiplasmin, accelerating plasmin inactivation [1].

This mechanism operates via a threshold-dependent model, where only 1% of total TAFI needs activation to significantly delay fibrinolysis [1]. The potency of TAFIa is context-dependent, influenced by local plasmin concentrations, which vary with tPA and α₂-antiplasmin levels [1] [3]. Platelets amplify this regulatory role by storing TAFI (0.1% of total blood pool) and releasing it upon activation, concentrating TAFIa within clots [1]. Consequently, TAFIa extends clot lysis time in a concentration-dependent manner, with studies showing 10 nM TAFIa sufficient to double lysis time in vitro [1] [4].

Rationale for Targeting TAFI in Thrombotic and Inflammatory Disorders

TAFI’s dual roles in fibrinolysis and inflammation make it a compelling therapeutic target:

  • Thrombotic Disorders: Elevated TAFI levels correlate with thrombotic risk. In antiphospholipid syndrome (APS), TAFI and TAFIa levels are significantly increased (TAFI: 38.8 vs. 30.2 µg/mL in controls; p<0.01) and associate with tighter fibrin networks resistant to lysis [6]. Similarly, ischemic stroke patients exhibit 25% higher TAFIa levels, independent of traditional risk factors [6] [4]. The Thr325Ile polymorphism further enhances thrombosis risk by stabilizing TAFIa [1] [4].

  • Inflammatory Pathways: TAFIa inactivates anaphylatoxins (C3a, C5a) and kinins (bradykinin), modulating inflammation. In APS, TAFI levels correlate strongly with C5a (r=0.51, p<0.001), suggesting complement activation stimulates TAFI synthesis [6]. Conversely, inflammatory bowel disease (IBD) patients show reduced TAFI (17.75 vs. 117.10 ng/mL in controls), linking hypofibrinolysis to thrombotic complications [2]. This bidirectional relationship positions TAFI inhibition as a strategy to simultaneously attenuate thrombosis and inflammation.

Table 2: Therapeutic Strategies for TAFI Inhibition

Inhibitor ClassMechanism of ActionTherapeutic Potential
Small MoleculesCompetitive zinc-binding (e.g., GEMSA)Block TAFIa’s catalytic site; reversible inhibition
Monoclonal AntibodiesPrevent TAFI activation or stabilize inactive stateHigh specificity; inactivate TAFIa conformation
Peptide-Based AgentsMimic TAFI cleavage sites or activation peptidesInterfere with thrombin-mediated activation
Natural InhibitorsPotato-derived carboxypeptidase inhibitorsPrototype for plant-based inhibitors

Pharmacological TAFI inhibition offers two advantages over classical anticoagulants:

  • Fibrin-Specificity: Unlike systemic anticoagulants (e.g., heparin), TAFI inhibitors promote clot lysis without globally impairing coagulation [1] [6].
  • Dual Anti-Thrombotic/Anti-Inflammatory Effects: Inhibitors may attenuate complement-driven pathologies like vasculitis or sepsis [5] [6]. Current strategies include small-molecule carboxypeptidase inhibitors (e.g., from Solanum tuberosum), antibodies blocking TAFI activation, and peptides disrupting thrombin-TAFI interactions [1] [4].

ConclusionTAFI represents a keystone molecule bridging coagulation, fibrinolysis, and inflammation. Its unique mechanism—downregulating plasminogen activation via C-terminal lysine removal—enables precise control of fibrin persistence. Pathological TAFI overexpression or hyperstability (e.g., Ile325 variant) contributes to thrombotic disorders by creating hypofibrinolytic states, while its inflammatory modulation influences conditions like APS and IBD. Therapeutic inhibition strategies capitalizing on TAFI’s biochemistry and structure hold promise for disrupting thrombosis without inducing systemic bleeding, a significant limitation of current anticoagulants. Future work requires optimizing the pharmacokinetic profiles of TAFI inhibitors, particularly their fibrin-targeting specificity and effects on complement regulation.

Properties

Product Name

TAFI inhibitor

IUPAC Name

2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

InChI

InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13)

InChI Key

YHBCRXAIIVZWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.